N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction using an appropriate ethylthiol reagent.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the pyridazine derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with a similar core structure.
Pyridazinone: A derivative with a keto group at the 3-position.
3-Fluorobenzamide: A compound with a similar benzamide moiety but lacking the pyridazine ring.
Uniqueness
N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide is unique due to the presence of both the ethylthio group and the fluorobenzamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other pyridazine derivatives, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(6-ethylsulfanylpyridazin-3-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-2-19-12-7-6-11(16-17-12)15-13(18)9-4-3-5-10(14)8-9/h3-8H,2H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTAGLLNRCBUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.